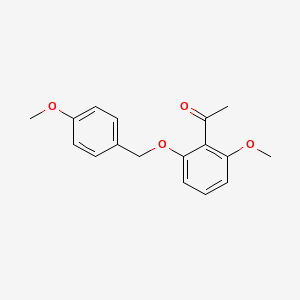

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

Vue d'ensemble

Description

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone, also known as 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone, is a research chemical . It has a molecular weight of 286.32 and a molecular formula of C17H18O4 .

Molecular Structure Analysis

The molecular structure of 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone includes 21 heavy atoms and 12 aromatic heavy atoms . The compound has a molar refractivity of 80.6 and a topological polar surface area of 44.76 Ų .Physical And Chemical Properties Analysis

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone is a solid compound . It has a predicted boiling point of 429.9±35.0 . The compound has a LogP value of 3.48540, indicating its lipophilicity . It also has a water solubility of 0.0829 mg/ml .Applications De Recherche Scientifique

Paeonol Derivatives and Pharmacological Activities

Paeonol, a structurally related compound, and its derivatives have been extensively studied for their broad pharmacological activities. Paeonol itself, 2-hydroxy-4-methoxy acetophenone, shows significant antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects. The modification of paeonol's structure, including methoxylation and benzyloxy modifications, could potentially enhance these activities, making derivatives of interest for new pharmacological applications (Wang et al., 2020).

Selective Production of Acetophenone

Acetophenone, a key component in the molecular structure of interest, is produced through several methods, including the oxidation of ethylbenzene. This compound finds applications in alcohol, aldehydes, resins, esters, fragrances, and pharmaceuticals. Understanding the selective production methods of acetophenone can provide insights into the industrial relevance of related compounds (Nandanwar et al., 2021).

Treatment of Organic Pollutants

The enzymatic treatment of organic pollutants, including those related to acetophenone derivatives, highlights the environmental application of these compounds. Enzymes in the presence of redox mediators can enhance the degradation efficiency of recalcitrant compounds, suggesting potential applications in bioremediation and pollution control (Husain & Husain, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-12(18)17-15(20-3)5-4-6-16(17)21-11-13-7-9-14(19-2)10-8-13/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNLDCUXHLFIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC2=CC=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)

![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)